2-(Dodecylsulfonyl)ethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfonyl)ethanesulfonyl fluoride typically involves the reaction of dodecylsulfonyl chloride with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Dodecylsulfonyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Scientific Research Applications
2-(Dodecylsulfonyl)ethanesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dodecylsulfonyl)ethanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which can react with nucleophiles such as amines, thiols, and hydroxyl groups . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: A smaller analog with similar reactivity but different physical properties.
Ethanesulfonyl Fluoride: Another analog with a shorter alkyl chain.
Benzenesulfonyl Fluoride: An aromatic analog with distinct reactivity due to the presence of the benzene ring.
Uniqueness
2-(Dodecylsulfonyl)ethanesulfonyl fluoride is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to its smaller analogs. This makes it particularly useful in applications where hydrophobic interactions are important .
Properties
Molecular Formula |
C14H29FO4S2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-dodecylsulfonylethanesulfonyl fluoride |
InChI |
InChI=1S/C14H29FO4S2/c1-2-3-4-5-6-7-8-9-10-11-12-20(16,17)13-14-21(15,18)19/h2-14H2,1H3 |
InChI Key |
HPTBMHXXCASGER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.